N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group substituted with tert-butyl and methanesulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide can be synthesized through several methods. One common method involves the reaction of benzenesulfonamide with tert-butyl chloride and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method ensures consistent product quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzenesulfonamides .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized as a plasticizer in the polymer industry, enhancing the flexibility and durability of polymeric materials
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butylbenzenesulfonamide: Similar in structure but lacks the tert-butyl and methanesulfonyl groups.
N-ethylbenzenesulfonamide: Contains an ethyl group instead of a tert-butyl group.
N-methylbenzenesulfonamide: Contains a methyl group instead of a tert-butyl group .
Uniqueness
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methanesulfonyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
500004-84-2 |
---|---|
Molekularformel |
C11H17NO4S2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-tert-butyl-N-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S2/c1-11(2,3)12(17(4,13)14)18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
BAOSOXVLNFHOFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.